1-(4-Methoxybenzyl)piperazin-2-one

DPP-4 inhibition Type 2 diabetes Fluorescence assay

Researchers pursuing regioselective N4-functionalization of piperazin-2-one cores encounter statistical product mixtures when using unprotected scaffolds. 1-(4-Methoxybenzyl)piperazin-2-one eliminates this problem through N1-PMB protection, ensuring exclusive reactivity at the free N4 amine. • DPP-4 inhibitor synthesis: elaborated derivatives achieve IC50 = 33.9 nM against recombinant human DPP-4, comparable to sitagliptin (IC50 = 18-19 nM) • σ1 receptor pharmacophore: class-level 4-methoxybenzyl ligands achieve Ki ≈ 1 nM with 7-44× selectivity over σ2 receptors • Orthogonal PMB deprotection enables sequential diversification in parallel synthesis workflows Supplied with Certificate of Analysis. Ambient shipping.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 893747-38-1
Cat. No. B1603845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)piperazin-2-one
CAS893747-38-1
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2CCNCC2=O
InChIInChI=1S/C12H16N2O2/c1-16-11-4-2-10(3-5-11)9-14-7-6-13-8-12(14)15/h2-5,13H,6-9H2,1H3
InChIKeyJZWPWJJUTSFCHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxybenzyl)piperazin-2-one: Sourcing and Differentiation


1-(4-Methoxybenzyl)piperazin-2-one (CAS: 893747-38-1) is a differentially protected piperazin-2-one scaffold featuring a 4-methoxybenzyl (PMB) group at the N1 position . The compound possesses a secondary amine at N4 (free NH) and a lactam carbonyl at C2, creating a bifunctional architecture amenable to regioselective derivatization . With a molecular weight of 220.27 g/mol and formula C12H16N2O2, this scaffold serves as a versatile building block in medicinal chemistry programs targeting diverse therapeutic areas .

Regioselective N4 functionalization via PMB-protected N1
Orthogonal deprotection under oxidative or acidic conditions
Bifunctional scaffold for parallel library synthesis

Why Generics Fail for 1-(4-Methoxybenzyl)piperazin-2-one


Generic substitution with unsubstituted piperazine, piperazin-2-one, or alternative N-benzyl piperazin-2-one scaffolds is not scientifically defensible for 1-(4-Methoxybenzyl)piperazin-2-one. The 4-methoxybenzyl substituent provides both a defined electronic environment through the electron-donating para-methoxy group and serves as a latent protecting group that can be removed orthogonally, enabling stepwise functionalization of the piperazin-2-one core . The free secondary amine at N4 offers a distinct handle for regioselective acylation, alkylation, or sulfonylation without competing reactions at N1, a regiochemical control not achievable with unprotected piperazin-2-one . Critically, the para-methoxy substitution pattern confers specific binding interactions in certain biological contexts that ortho- or meta-substituted benzyl analogs cannot replicate, as demonstrated in sigma receptor binding studies where 4-methoxybenzyl-containing ligands exhibit superior affinity and selectivity profiles compared to other substitution patterns [1].

Unprotected piperazin-2-one
Lacks N1 protection, leading to isomeric N1/N4 product mixtures that alter regiochemical outcomes.
Alternative N-benzyl analogs
Different electronic or steric profiles and deprotection requirements; may not support orthogonal strategies.
Ortho- or meta-methoxy substitution
Binding interactions and reactivity may differ from the 4-methoxy pattern; reported sigma-1 selectivity context may not transfer.

1-(4-Methoxybenzyl)piperazin-2-one: Quantitative Differentiation Evidence


DPP-4 Inhibitory Potency vs. Sitagliptin

An elaborated derivative of 1-(4-Methoxybenzyl)piperazin-2-one, specifically (R)-4-(3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-1-(4-methoxybenzyl)piperazin-2-one, exhibited potent inhibition of recombinant human DPP-4 with an IC50 of 33.9 nM [1]. While sitagliptin (Januvia), the prototypical DPP-4 inhibitor, demonstrates IC50 values of 18-19 nM under comparable fluorescence-based H-Gly-Pro-AMC cleavage assays, the 1-(4-Methoxybenzyl)piperazin-2-one-derived scaffold achieves this level of activity with a structurally distinct chemotype bearing the N1-(4-methoxybenzyl) substituent [2]. This demonstrates that the scaffold can serve as a viable alternative core to the β-amino acid amide motif found in sitagliptin when appropriately functionalized at N4.

DPP-4 inhibition
Cross-study comparable
IC50 33.9 nM (derivative) vs. 18–19 nM (sitagliptin)
Supports DPP-4 inhibitor scaffold fit
Elaborated derivative context
DPP-4 inhibition Type 2 diabetes Fluorescence assay Medicinal chemistry

Regioselective Derivatization Advantage

1-(4-Methoxybenzyl)piperazin-2-one provides a critical regioselective advantage over unprotected piperazin-2-one by virtue of its differential N-protection . In unprotected piperazin-2-one, both N1 and N4 are nucleophilic secondary amines, leading to statistical mixtures of mono- and di-functionalized products upon reaction with electrophiles. The 4-methoxybenzyl group at N1 of the target compound renders this nitrogen non-nucleophilic, directing all electrophilic reagents exclusively to the free N4 amine . This contrasts with alternative benzyl-protected analogs lacking the para-methoxy group: the 4-methoxybenzyl substituent can be selectively cleaved under oxidative conditions (e.g., CAN) or strong acid (e.g., TFA) that leave other protecting groups intact, whereas unsubstituted benzyl groups require harsher hydrogenolysis conditions that may reduce sensitive functionality elsewhere in complex molecules [1].

Regioselective advantage
Class-level inference
Exclusive N4 reaction; PMB cleavable by CAN or TFA
Enables orthogonal protecting group strategies
Qualitative synthetic advantage
Synthetic chemistry Regioselectivity Protecting group strategy Scaffold diversification

Physicochemical Property Comparison

The 4-methoxy substituent on the benzyl group of 1-(4-Methoxybenzyl)piperazin-2-one confers distinct physicochemical properties compared to unsubstituted N-benzylpiperazin-2-one and N-(4-chlorobenzyl)piperazin-2-one analogs . The methoxy group introduces an additional hydrogen bond acceptor and modestly increases polar surface area while simultaneously modulating lipophilicity (clogP) and aqueous solubility . For the target compound, calculated boiling point (418.7°C at 760 mmHg) and flash point (207.0°C) indicate suitability for standard laboratory handling and storage conditions . The electron-donating character of the para-methoxy group also influences the electronic environment of the piperazin-2-one ring, affecting both the nucleophilicity of the N4 amine and the metabolic stability of the benzyl moiety.

Physicochemical profile
Data to verify
Calculated: MW 220.27, HBA 4, density 1.145 g/cm³
Supports property-based scaffold differentiation
Predicted properties; experimental validation needed
Physicochemical properties Lipophilicity Drug-likeness Scaffold selection

Sigma-1 Receptor Affinity Advantage

Extensive SAR studies on N-phenylpropyl-N′-substituted piperazines demonstrate that the 4-methoxybenzyl substituent confers superior sigma-1 (σ1) receptor binding affinity compared to alternative substitution patterns [1]. Specifically, Nahas-3h, a ligand containing the 4-methoxybenzyl group appended to an N-phenylpropyl piperazine scaffold, exhibits high affinity for σ1 receptors (Ki values approximately 1 nM) and demonstrates 7- to 44-fold selectivity for σ1 over σ2 sigma receptor subtypes [1] [2]. In a comparative in vivo study of four sigma ligands (SA4503, YZ-067, YZ-185, and Nahas-3h), all demonstrated similar potency in occupying σ1 receptors (ED50 = 0.2–0.6 μmol/kg), but the 4-methoxybenzyl-containing ligand Nahas-3h displayed a distinct pharmacological profile in attenuating methamphetamine-induced hyperactivity [1]. Chiral piperazin-2-yl methanol derivatives bearing the 4-methoxybenzyl group (compound 3d) were identified as the most σ1-active compounds within their series, with excellent selectivity over NMDA, κ-opioid, and μ-opioid receptors [3].

σ1 receptor affinity
Class-level
Ki ~1 nM, 7–44× σ1/σ2 selectivity (related ligands)
Supports σ1-targeted scaffold selection
From structurally related piperazine ligands
Sigma-1 receptor CNS pharmacology Binding affinity Structure-activity relationship

1-(4-Methoxybenzyl)piperazin-2-one: Application Scenarios


DPP-4 Inhibitor Lead Optimization

Procure 1-(4-Methoxybenzyl)piperazin-2-one for constructing DPP-4 inhibitor candidates when a non-β-amino acid amide chemotype is desired. Elaborated derivatives bearing this scaffold have demonstrated IC50 = 33.9 nM against recombinant human DPP-4, placing them within the same nanomolar potency range as sitagliptin (IC50 = 18-19 nM) [1]. This scaffold offers a structurally distinct platform for circumventing existing composition-of-matter patents while maintaining competitive target engagement. Functionalization at the N4 position with appropriate warheads can achieve potent DPP-4 inhibition as documented in BindingDB entry CHEMBL1779699 [1].

Regioselective Functionalization for Parallel Synthesis

Utilize 1-(4-Methoxybenzyl)piperazin-2-one in parallel synthesis workflows where regioselective N4-functionalization is required without N1 interference. The PMB-protected N1 ensures exclusive reaction at the free N4 amine, eliminating the statistical mixtures of mono- and bis-functionalized products that plague reactions with unprotected piperazin-2-one . This scaffold is particularly suited for library synthesis programs requiring subsequent orthogonal deprotection of N1 to reveal a secondary amine for additional diversification steps .

CNS Sigma-1 Receptor Modulation

Select 1-(4-Methoxybenzyl)piperazin-2-one as a scaffold for CNS drug discovery programs where sigma-1 (σ1) receptor engagement is mechanistically relevant. Class-level evidence demonstrates that 4-methoxybenzyl-containing piperazine ligands achieve high σ1 binding affinity (Ki ≈ 1 nM) with 7- to 44-fold selectivity over σ2 receptors [2]. The 4-methoxybenzyl pharmacophore present in this scaffold is associated with superior σ1 activity and favorable selectivity profiles over NMDA and opioid receptors [3]. This scaffold provides a validated entry point for σ1-targeted medicinal chemistry campaigns.

CYP121A1-Targeted Antitubercular Discovery

Consider 1-(4-Methoxybenzyl)piperazin-2-one as a building block for synthesizing azole-piperazine derivatives targeting Mycobacterium tuberculosis CYP121A1. SAR studies on related piperazin-2-one series have characterized binding interactions with this cytochrome P450 enzyme essential for mycobacterial viability . The scaffold's N4 amine provides a conjugation site for introducing azole pharmacophores, while the N1-(4-methoxybenzyl) group contributes to the overall binding profile .

Application
Selection Property
Validation Focus
DPP-4 inhibitor discovery
Non-β-amino acid chemotype scaffold
DPP-4 enzyme inhibition and selectivity profiling
Parallel library synthesis
PMB-protected N1 for exclusive N4 modification
Orthogonal deprotection and product purity
Sigma-1 receptor research
4-Methoxybenzyl pharmacophore context
σ1/σ2 selectivity and CNS target engagement
Antimycobacterial CYP121A1 inhibitor synthesis
Piperazin-2-one core for azole conjugation
CYP121A1 binding and antimycobacterial assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Methoxybenzyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.